4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively
Preparation Methods
The synthesis of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of chlorine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of catalysts to facilitate the halogenation process .
Chemical Reactions Analysis
4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with groups such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one: Lacks the halogen substituents and has different reactivity and applications.
4-Chloro-2,3-dihydro-1H-inden-1-one: Contains only the chlorine substituent and exhibits different chemical properties.
7-Iodo-2,3-dihydro-1H-inden-1-one: Contains only the iodine substituent and has unique reactivity compared to the dichloro-iodo derivative.
Properties
Molecular Formula |
C9H6ClIO |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
4-chloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |
InChI Key |
LXQRHPUNRLKWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Cl)I |
Origin of Product |
United States |
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